Phosphormolybdänsäure-Lösung

Übersicht

Beschreibung

. It is widely used in various scientific fields due to its unique properties and versatility.

Wissenschaftliche Forschungsanwendungen

Phosphomolybdic acid solution has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

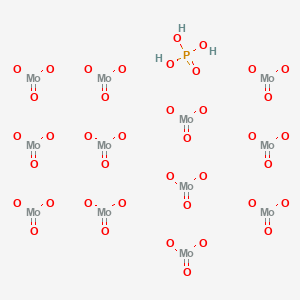

Phosphomolybdic acid (PMA) is a heteropolymetalate with the formula H3[Mo12PO40]·12H2O . It is primarily used as a stain in histology and in organic synthesis . The primary targets of PMA are various organic compounds, including phenolics, hydrocarbon waxes, alkaloids, and steroids . It is also used as a hole-transporting material in organic electronics .

Mode of Action

PMA functions as a mordant, forming a bridge between the substrate and the primary dye . In organic synthesis, it is used as a stain for developing thin-layer chromatography plates . Conjugated unsaturated compounds reduce PMA to molybdenum blue, and the color intensifies with an increasing number of double bonds in the molecule being stained .

Biochemical Pathways

It is known that pma can catalyze the degradation of biomass such as cellulose and starch into small molecules of sugars and organic acids . It has also been shown to be a good catalyst for the Skraup reaction for the synthesis of substituted quinolines .

Result of Action

The result of PMA’s action depends on its application. In histology, it helps visualize certain compounds by staining them . In organic synthesis, it facilitates the breakdown of complex organic compounds into simpler ones . In organic electronics, it exhibits an efficient hole-transporting property .

Action Environment

The action, efficacy, and stability of PMA can be influenced by various environmental factors. For instance, the molybdenum oxide conversion increases with the dilution of the reaction mixture . Moreover, the instability of PMA in methanol solution can have a significant negative effect on the performance of organic solar cells . Therefore, choosing a stable processing solvent system is crucial for maintaining the effectiveness of PMA .

Biochemische Analyse

Biochemical Properties

Phosphomolybdic acid plays a significant role in biochemical reactions. It is used as a stain in histology and in organic synthesis . In organic synthesis, it is used as a stain for developing thin-layer chromatography plates, staining phenolics, hydrocarbon waxes, alkaloids, and steroids . Conjugated unsaturated compounds reduce phosphomolybdic acid to molybdenum blue . The color intensifies with increasing number of double bonds in the molecule being stained .

Cellular Effects

It is known that phosphomolybdic acid is used in organic synthesis and can interact with various biomolecules .

Molecular Mechanism

Phosphomolybdic acid is occasionally used in acid-catalyzed reactions in organic synthesis . It has been shown to be a good catalyst for the Skraup reaction for the synthesis of substituted quinolines

Temporal Effects in Laboratory Settings

Phosphomolybdic acid has been studied for its degradation mechanism in methanol solution that was stored for days . It was found that phosphomolybdic acid had been slowly reduced to phosphomolybdic heteropoly blue during the solution storage process .

Metabolic Pathways

It is known that phosphomolybdic acid can interact with various enzymes and cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphomolybdic acid is typically synthesized by reacting molybdenum oxide with phosphoric acid. The molar ratio of molybdenum to phosphorus is crucial, with a common ratio being 12:1. The reaction mixture is heated at reflux for several hours until a green color appears, indicating the formation of the acid .

Industrial Production Methods: In industrial settings, the synthesis of phosphomolybdic acid involves the acidification of aqueous solutions of phosphorus and molybdenum compounds using a mineral acid. The quality of the final product depends on the precise control of the reaction conditions, including the molar ratios, acidity, and temperature .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphomolybdic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to form molybdenum blue, a compound used in analytical chemistry.

Substitution: It participates in substitution reactions, particularly in the formation of esters and amides.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used to reduce phosphomolybdic acid.

Substitution: Esterification and amidation reactions often involve reagents like acetic anhydride and amines.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Phosphomolybdic acid is unique due to its high molybdenum content and its ability to form stable complexes with various organic and inorganic compounds. Similar compounds include:

Phosphotungstic acid: Another heteropoly acid with similar catalytic properties but containing tungsten instead of molybdenum.

Sodium phosphomolybdate: A salt form of phosphomolybdic acid used in similar applications.

Molybdenum blue: A reduced form of phosphomolybdic acid used in analytical chemistry.

Phosphomolybdic acid stands out due to its versatility and effectiveness in a wide range of applications, from organic synthesis to biological staining and industrial catalysis.

Biologische Aktivität

Phosphomolybdic acid (PMA), a heteropolymetalate with the formula H₃[Mo₁₂PO₄₀]·12H₂O, is recognized for its diverse applications in both chemical and biological fields. This article delves into the biological activity of PMA, highlighting its mechanisms, applications in histology, and potential therapeutic effects.

PMA is a yellow crystalline solid that is highly soluble in water and polar organic solvents. Its structure allows it to act as a Lewis acid, enabling it to form coordination complexes by accepting electron pairs from Lewis bases. This property is crucial in various analytical applications, particularly in the determination of phosphate ions, where PMA forms a colored complex that can be quantified spectrophotometrically .

Table 1: Chemical Properties of Phosphomolybdic Acid

| Property | Value |

|---|---|

| Molecular Formula | H₃[Mo₁₂PO₄₀]·12H₂O |

| Appearance | Yellow crystalline solid |

| Solubility | Highly soluble in water |

| pH Range for Stability | 2.8 - 4.0 |

Histological Staining

PMA is extensively used as a staining agent in histology. Its ability to form colored complexes with various biological tissues allows for enhanced visualization under microscopy. The reduction of PMA to molybdenum blue upon interaction with conjugated unsaturated compounds serves as a qualitative marker for the presence of specific biological substrates, making it invaluable in tissue analysis .

Therapeutic Potential

Recent studies have explored the broader biological activities of PMA, including its potential anti-cancer, anti-inflammatory, and antimicrobial effects. For instance, research indicates that PMA derivatives exhibit significant anti-cancer properties and can act as inhibitors against HIV-1 . These findings suggest that PMA could be further investigated for its utility in pharmaceutical applications.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of PMA, researchers found that PMA demonstrated significant inhibitory effects against various bacterial strains. The study utilized disk diffusion methods to assess the efficacy of PMA against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated zones of inhibition ranging from 10 mm to 15 mm, suggesting moderate antimicrobial activity .

Case Study 2: Anti-Cancer Properties

Another investigation focused on the cytotoxic effects of PMA on cancer cell lines. The study reported that PMA induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µg/mL. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that PMA may trigger cell death pathways relevant to cancer treatment .

Eigenschaften

IUPAC Name |

phosphoric acid;trioxomolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLEVQXOMLTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Mo12O40P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014733 | |

| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1825.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12026-57-2 | |

| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.